3-(1,3-Benzoxazol-2-yl)propanoic acid

Vue d'ensemble

Description

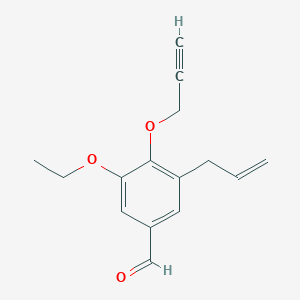

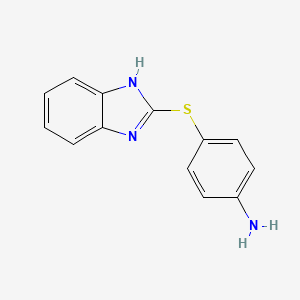

3-(1,3-Benzoxazol-2-yl)propanoic acid is a compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole is a five-membered ring containing an atom of oxygen and an atom of nitrogen. This class of compounds is known for its biological activity and has been the subject of various structural and spectral studies .

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. One approach involves the condensation of substituted propanoic acids with aromatic amines in polyphosphoric acid, leading to the formation of compounds such as N-(pyridin-2-yl)propanamides and benzoxazolylethylpyrimidines . Another method reported is the esterification of 2-benzoxazolon-3-yl-acetic acid with polyethylene glycols, which yields monoesters with a range of physicochemical properties . Additionally, a zinc triflate-catalyzed regioselective 1,6-conjugate addition has been developed to synthesize diarylpropanoic acid esters .

Molecular Structure Analysis

The molecular geometry and vibrational frequencies of benzoxazole derivatives have been extensively studied using computational methods such as Hartree–Fock and density functional theory (DFT). These studies have provided detailed insights into the molecular structure and confirmed the stability of various conformers . X-ray diffraction has also been employed to determine the crystal structure of these molecules, revealing the presence of hydrogen bonding and charge separation in the solid state .

Chemical Reactions Analysis

Benzoxazole derivatives can undergo a variety of chemical reactions. For instance, they can act as substrates in enzymatic reactions, such as the penicillin amidase-catalyzed transfer of acetyl moieties, leading to the synthesis of new cephalosporins . The photochemistry of benzoxazole has been explored as well, with studies showing that UV-induced reactions can lead to the formation of isocyanophenol and other photoproducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by the molecular mass of the substituents and the length of the polyether chain in the case of esterified derivatives . These properties are crucial for their biological activity, as seen in the antimicrobial activity of chiral benzoxazole propanoic acid derivatives against various bacterial strains . The charge density and electron density distribution of these molecules have also been analyzed, providing insights into their reactivity and intermolecular interactions .

Relevant Case Studies

Several studies have highlighted the biological activity of benzoxazole derivatives. For example, chiral derivatives have shown significant antibacterial activity against both Gram-negative and Gram-positive bacteria . Additionally, benzoxazinones synthesized from dimethyl-2-oxoglutarate have demonstrated activity against Candida albicans and other bacterial strains . These findings underscore the potential of benzoxazole derivatives in the development of new antimicrobial agents.

Applications De Recherche Scientifique

1. Application in Cancer Research

- Results : The compound showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells (IC50- 51–54 μM), while almost double the amount was necessary to induce the same cytotoxic effect in cervical (IC50- 102.02 μM) cancer cells .

2. Application in Organic Light Emitting Diodes (OLEDs)

3. Application in Antibacterial Research

- Results : Antibacterial screening data revealed a prominent inhibitory activity of compounds against the tested strains of S. aureus, B. cereus,E. coli and P. aeruginosa (MIC = 250 µg/mL) .

4. Application in Proteomics Research

5. Application in the Preparation of Biological Materials

6. Application in Antifungal Research

Safety And Hazards

Propriétés

IUPAC Name |

3-(1,3-benzoxazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPQHVOTDIAYLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368778 | |

| Record name | 3-(1,3-benzoxazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzoxazol-2-yl)propanoic acid | |

CAS RN |

78757-00-3 | |

| Record name | 3-(1,3-benzoxazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-benzoxazol-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1271281.png)

![3-amino-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271303.png)

![4-amino-5-[(2-fluorophenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271306.png)

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)